

Gas chromatography-mass spectrometry (GC-MS) analysis of Fendona residues

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Compound of Interest

Compound Name: Fendona

Cat. No.: B1208722

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Application Note: GC-MS Analysis of Fendona (α -Cypermethrin) Residues

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fendona® is the trade name for alpha-cypermethrin (α -cypermethrin), a synthetic pyrethroid insecticide widely used in agriculture, public health, and animal husbandry for its high efficacy against a broad spectrum of pests.[1][2] As a non-systemic insecticide, it acts on contact and ingestion, causing paralysis and death by targeting the nervous systems of insects. Due to its extensive use, monitoring for **Fendona** residues in environmental and food matrices is crucial to ensure consumer safety and compliance with regulatory limits, such as Maximum Residue Limits (MRLs).[3][4]

Gas chromatography-mass spectrometry (GC-MS) is a highly reliable and sensitive analytical technique for the detection and quantification of pyrethroid residues.[1][5] Its combination of chromatographic separation and mass-based detection provides the selectivity and sensitivity required for analyzing complex samples. This application note details a comprehensive protocol for the analysis of **Fendona** (α -cypermethrin) residues using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by GC-MS analysis.

Principle

The methodology involves an initial extraction of α -cypermethrin residues from the sample matrix using acetonitrile. The QuEChERS method facilitates a rapid and efficient extraction and cleanup process.^{[6][7]} Following extraction, the sample is introduced into the gas chromatograph, where α -cypermethrin is separated from other matrix components based on its volatility and interaction with a capillary column. The separated analyte then enters the mass spectrometer, where it is ionized (typically by Electron Ionization - EI) and fragmented. The resulting mass spectrum, containing a characteristic pattern of fragment ions, allows for unambiguous identification and accurate quantification of α -cypermethrin.^[8]

Experimental Protocol

This protocol is a generalized procedure based on the widely adopted QuEChERS method and can be adapted for various matrices such as fruits, vegetables, soil, and animal tissues.^{[5][9]}

1. Reagents and Materials

- Solvents: Acetonitrile (ACN) and Acetone (pesticide residue grade).
- Standards: Certified reference standard of alpha-cypermethrin.
- Reagents: Anhydrous magnesium sulfate (MgSO_4), sodium chloride (NaCl), trisodium citrate dihydrate, disodium hydrogen citrate sesquihydrate. Commercially available QuEChERS extraction salt packets are recommended.
- Cleanup Sorbents: Primary secondary amine (PSA) and anhydrous MgSO_4 . Commercially available dispersive solid-phase extraction (dSPE) tubes are recommended.
- Equipment: 50 mL polypropylene centrifuge tubes, high-speed centrifuge, vortex mixer, analytical balance, automatic pipettes, GC vials.

2. Sample Preparation (QuEChERS Method)

a. Extraction

- Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.^[7]
- Add 10-15 mL of acetonitrile (for samples with high water content). For dry samples, add an appropriate amount of reagent water to hydrate the sample before adding acetonitrile.^[7]

- Add the appropriate QuEChERS extraction salt mixture (e.g., MgSO_4 , NaCl, and citrate buffers).[7][9]
- Immediately cap the tube and shake vigorously for 1 minute to ensure proper mixing and prevent the formation of salt agglomerates.
- Centrifuge the tube at ≥ 4000 rpm for 5 minutes. This will separate the sample into an upper organic (acetonitrile) layer containing the pesticides and a lower aqueous/solid layer.[7]

b. Dispersive Solid-Phase Extraction (dSPE) Cleanup

- Transfer an aliquot (e.g., 6-8 mL) of the supernatant (acetonitrile layer) to a 15 mL dSPE cleanup tube containing PSA sorbent and anhydrous MgSO_4 .[9]
- Vortex the dSPE tube for 1 minute to facilitate the removal of interfering matrix components like organic acids and residual water.
- Centrifuge the tube at ≥ 4000 rpm for 5 minutes.
- The resulting supernatant is the final extract. Carefully transfer an aliquot into a GC vial for analysis. An internal standard may be added at this stage if required.

3. Instrumentation: GC-MS Conditions

The following table provides typical GC-MS parameters for the analysis of α -cypermethrin. These may require optimization based on the specific instrument and sample matrix.

Parameter	Typical Setting
Gas Chromatograph	
GC System	Agilent 7890, Thermo Scientific TRACE 1310, or equivalent
Column	DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Injection Mode	Splitless (1 µL injection volume)
Inlet Temperature	250 - 280 °C[5][9]
Carrier Gas	Helium, constant flow at 1.0 - 1.2 mL/min[5]
Oven Program	Initial 80-120°C, hold for 1-2 min; ramp at 5-30°C/min to 280-300°C, hold for 5-10 min.[5][10]
Mass Spectrometer	
MS System	Agilent 7000 Series Triple Quadrupole, Thermo Scientific TSQ 9000, or equivalent
Ionization Mode	Electron Ionization (EI) at 70 eV
Ion Source Temp.	230 - 260 °C[6]
Transfer Line Temp.	280 - 300 °C[11]
Acquisition Mode	Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher selectivity and sensitivity
Characteristic Ions (m/z)	Quantifier: 163; Qualifiers: 181, 127[8]

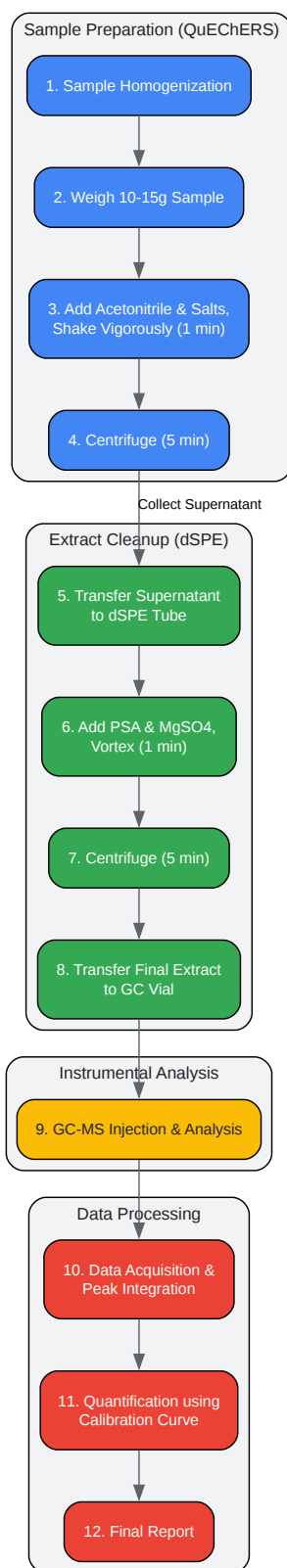
Data Presentation & Method Performance

The performance of the analytical method should be validated according to established guidelines. Key validation parameters for α -cypermethrin analysis from various studies are summarized below.

Parameter	Matrix	Value	Reference
Limit of Detection (LOD)	Water	0.1 ppt (ng/L)	[11]
Fat Tissues	5.2 - 14 µg/kg	[5]	
Mosquito Nets	9.4 µg/g	[12]	
Limit of Quantification (LOQ)	Water	1 - 14 µg/L	[13]
Fat Tissues	15 - 44 µg/kg	[5]	
Soil	1 µg/kg	[14]	
Recovery (%)	Water	85.3 - 107%	[13]
Fat Tissues	81.5 - 98.6%	[5]	
Mosquito Nets	86 - 107%	[15]	
Precision (RSD %)	Water	1.8 - 15.4%	[13]
Fat Tissues	0.3 - 9.3%	[5]	
Mosquito Nets	< 3.5%	[15]	

Visualized Workflow

The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.



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